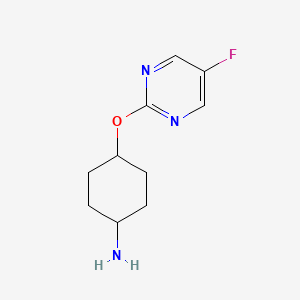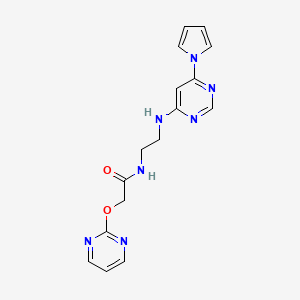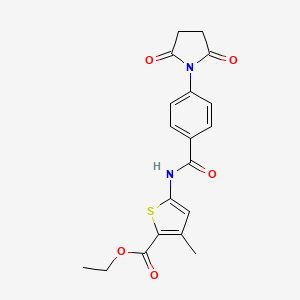![molecular formula C23H17FO2 B2580116 (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one CAS No. 337921-27-4](/img/structure/B2580116.png)
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one
Overview
Description
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is a synthetic organic compound characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a dihydroindenone core
Mechanism of Action
Target of Action
The primary targets of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
The exact mode of action of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities .
Biochemical Pathways
The specific biochemical pathways affected by 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to impact a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
The molecular and cellular effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone Indole derivatives are known to have various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with serine/threonine-protein kinases, which are involved in cell proliferation, differentiation, and apoptosis . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can interact with other biomolecules such as nucleic acids, affecting processes like DNA replication and transcription.
Cellular Effects
The effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving mitogen-activated protein kinases (MAPKs) and phosphoinositide 3-kinases (PI3Ks) . These pathways are crucial for regulating cell growth, survival, and metabolism. Furthermore, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can modulate gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. This modulation can lead to changes in cellular metabolism, including alterations in glucose uptake and lipid metabolism.
Molecular Mechanism
At the molecular level, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone exerts its effects through several mechanisms. One primary mechanism involves binding interactions with specific biomolecules, such as enzymes and receptors. For example, this compound can bind to the active site of serine/threonine-protein kinases, leading to enzyme inhibition or activation . Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can influence gene expression by binding to transcription factors and modulating their activity. This binding can result in changes in the expression of genes involved in cell growth, differentiation, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can lead to sustained changes in cell signaling pathways and gene expression, ultimately affecting cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone in animal models are dose-dependent. At lower doses, this compound has been shown to exert beneficial effects on cell signaling and metabolism without causing significant toxicity . At higher doses, adverse effects such as enzyme inhibition, oxidative stress, and cellular damage have been observed. These toxic effects are likely due to the compound’s interaction with multiple biomolecules and the subsequent disruption of normal cellular processes.
Metabolic Pathways
7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the metabolism of various xenobiotics and endogenous compounds . These interactions can lead to the formation of metabolites that may have distinct biochemical properties and effects. Additionally, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
The transport and distribution of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, involving transporters such as ATP-binding cassette (ABC) transporters . Once inside the cell, 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone is critical for its activity and function. This compound has been found to localize in various cellular compartments, including the nucleus, cytoplasm, and mitochondria . The localization is often directed by specific targeting signals or post-translational modifications that facilitate its transport to the desired compartment. The activity of 7-Fluoro-2-[(4-methoxyphenyl)methylene]-3-phenyl-1-indanone can be influenced by its subcellular localization, as it interacts with different biomolecules in each compartment, leading to distinct biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one typically involves the condensation of 7-fluoro-3-phenyl-2,3-dihydro-1H-inden-1-one with 4-methoxybenzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom and methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-hydroxy-3-methoxyphenyl)methylidene]-2H,3H,5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-one
- 8-8’-Dehydrodiferulic acid
- 2-cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides
Uniqueness
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, while the methoxyphenyl group contributes to its potential biological activities.
Properties
IUPAC Name |
(2Z)-7-fluoro-2-[(4-methoxyphenyl)methylidene]-3-phenyl-3H-inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17FO2/c1-26-17-12-10-15(11-13-17)14-19-21(16-6-3-2-4-7-16)18-8-5-9-20(24)22(18)23(19)25/h2-14,21H,1H3/b19-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSIRLZRBCNHBD-RGEXLXHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(C3=C(C2=O)C(=CC=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-(oxan-4-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2580035.png)



![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-[3-(morpholine-4-sulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2580043.png)
![N-(3-methylphenyl)-2-({6-[4-(3-methylphenyl)piperazin-1-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2580044.png)


![3-[(4-Bromophenyl)methyl]azetidine, trifluoroacetic acid](/img/structure/B2580052.png)
![3-[[2-(4-Formylphenoxy)acetyl]amino]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2580053.png)
![[3-(Triazol-1-yl)cyclobutyl]methanamine;dihydrochloride](/img/structure/B2580054.png)
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2580055.png)
